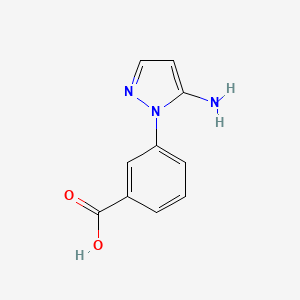

3-(5-Aminopyrazol-1-yl)benzoic acid

Description

3-(5-Aminopyrazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted at the 3-position with a pyrazole ring. The pyrazole moiety contains an amino group at its 5-position, conferring both hydrogen-bonding capability and basicity.

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

3-(5-aminopyrazol-1-yl)benzoic acid |

InChI |

InChI=1S/C10H9N3O2/c11-9-4-5-12-13(9)8-3-1-2-7(6-8)10(14)15/h1-6H,11H2,(H,14,15) |

InChI Key |

KXZFCYYNYFFGAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CC=N2)N)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research has indicated that compounds related to 3-(5-Aminopyrazol-1-yl)benzoic acid exhibit significant anti-inflammatory effects. For instance, aminopyrazole derivatives have been shown to reduce inflammation in various models, including lipopolysaccharide (LPS)-induced inflammation in glial cells. In vitro studies demonstrated that these compounds could inhibit the release of pro-inflammatory cytokines, showcasing their potential as therapeutic agents for inflammatory diseases .

1.2 Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Derivatives of this compound have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, specific modifications of the pyrazole ring have led to enhanced activity against cancer cells, making them candidates for further drug development .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 1.76 ± 0.19 | Apoptosis induction | |

| A549 | 0.283 | Cell cycle arrest | |

| HeLa | 32 | Inhibition of proliferation |

Antimicrobial Applications

2.1 Bacterial Inhibition

The compound has also shown effectiveness against antibiotic-resistant bacteria. Studies have reported that derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Table 2: Antibacterial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 17 µg/mL | |

| Escherichia coli | 20 µg/mL |

Neuroprotective Effects

Recent studies suggest that certain derivatives of this compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's disease. These compounds have been observed to reduce oxidative stress and neuronal apoptosis, indicating their potential as therapeutic agents for neurodegenerative disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can significantly influence the compound's pharmacological properties, including potency and selectivity toward various biological targets .

Chemical Reactions Analysis

Formation of Pyrazolo[3,4-b]pyridines

-

Reagents : β-diketones (e.g., trifluoromethyl-β-diketones)

-

Mechanism : The 5-NH₂ group attacks the electrophilic carbonyl carbon of β-diketones, followed by cyclization and dehydration.

-

Products : Pyrazolo[3,4-b]pyridines (e.g., 18, 20) with regioselectivity depending on reaction conditions .

-

Key Data :

Reagent Type Reaction Conditions Product Regioisomer Trifluoromethyl-β-diketones Refluxing acetic acid 4-CF₃-substituted Trifluoromethyl-β-diketones Solvent-free 6-CF₃-substituted

Pyrazolo[1,5-a]pyrimidines

-

Reagents : β-ketoesters, acetylacetone

-

Mechanism : Condensation with β-ketoesters or acetylacetone under acidic conditions leads to cyclocondensation via the 5-NH₂ and 1-NH groups.

Ureido Derivatives

-

Reagents : Isocyanates, urea

-

Mechanism : Reaction of the amine group with isocyanates.

Reaction Mechanism Insights

-

Tautomerism : The 5-tautomer dominates in cyclization reactions, enabling nucleophilic attack by the 5-NH₂ group .

-

Regioselectivity : Solvent and reaction conditions dictate regioisomer formation (e.g., keto vs. enolic forms of β-diketones) .

Experimental Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally related compound in the provided evidence is 4-(5-amino-3-benzyl-4-phenyl-1H-pyrazol-1-yl)benzoic acid (CAS: 944791-76-8) . Below is a detailed comparison:

Structural and Physicochemical Properties

Key Differences and Implications

Positional Isomerism : The 3-substitution in the target compound vs. 4-substitution in the analog alters electronic effects on the benzoic acid group. For example, the carboxylic acid’s pKa may differ due to varying resonance stabilization, though experimental data is unavailable.

Substituent Complexity : The analog’s additional benzyl and phenyl groups increase hydrophobicity and steric bulk, likely reducing aqueous solubility compared to the simpler target compound. These groups may enhance binding to hydrophobic pockets in biological targets but could also hinder membrane permeability.

Molecular Weight: The analog’s higher molecular weight (~369 vs.

Limitations

- No experimental data (e.g., melting point, solubility, bioactivity) is available for the target compound in the provided evidence.

Research Context and Methodology

Crystallographic software like SHELX is critical for resolving structural details of such compounds. For instance, SHELXL’s refinement capabilities could elucidate differences in bond angles or intermolecular interactions between positional isomers. However, neither the target compound’s crystal structure nor experimental validation of its properties is described in the evidence.

Preparation Methods

Reaction Mechanism and Substrate Design

The Ullmann coupling reaction between 5-aminopyrazole and 3-bromobenzoic acid derivatives is a cornerstone method for synthesizing 3-(5-aminopyrazol-1-yl)benzoic acid. This approach leverages copper(I) iodide (CuI) as a catalyst, paired with ligands such as trans-N,N-dimethylcyclohexane-1,2-diamine, to facilitate C–N bond formation. The reaction typically proceeds in dimethylformamide (DMF) at 100°C for 12–24 hours, with cesium carbonate (Cs₂CO₃) serving as a base to deprotonate the pyrazole nitrogen.

Key Considerations :

-

Amino Group Protection : The 5-amino group on pyrazole may coordinate with copper, necessitating protection as an acetamide or tert-butoxycarbonyl (Boc) derivative prior to coupling. Post-coupling deprotection is achieved via acidic (HCl/MeOH) or basic (NaOH) hydrolysis.

-

Ester vs. Acid Direct Use : Methyl or ethyl 3-bromobenzoate is often preferred over 3-bromobenzoic acid to prevent carboxylate interference with the catalyst. Subsequent saponification (e.g., NaOH/EtOH) converts the ester to the free carboxylic acid.

Optimized Protocol and Yields

A representative procedure involves:

-

Protection : 5-Aminopyrazole is acetylated using acetic anhydride in pyridine (yield: 85–90%).

-

Coupling : Protected pyrazole (1.2 equiv), methyl 3-bromobenzoate (1.0 equiv), CuI (10 mol%), ligand (20 mol%), and Cs₂CO₃ (3.0 equiv) in DMF at 100°C for 18 hours.

-

Deprotection and Hydrolysis : The coupled product is treated with 6M HCl in methanol (2 hours, 60°C), followed by NaOH in ethanol (reflux, 4 hours).

Reported yields for analogous reactions range from 44–63%, depending on steric and electronic effects.

Cyclocondensation of Arylhydrazines: Pyrazole Ring Construction

β-Ketonitrile and Hydrazine Condensation

The cyclocondensation of 3-carboxyphenylhydrazine with β-ketonitriles (e.g., ethoxymethylenemalononitrile) offers a one-pot route to 5-aminopyrazole derivatives. This method constructs the pyrazole ring de novo, positioning the amino group at C5 and the benzoic acid moiety at C1 (Figure 1).

Synthetic Procedure :

-

Hydrazine Synthesis : 3-Aminobenzoic acid is diazotized (NaNO₂/H₂SO₄) and reduced (SnCl₂/HCl) to 3-carboxyphenylhydrazine.

-

Cyclocondensation : Reacting 3-carboxyphenylhydrazine (1.0 equiv) with ethoxymethylenemalononitrile (1.0 equiv) in ethanol (24 hours, room temperature) yields 5-amino-1-(3-carboxyphenyl)pyrazole-4-carbonitrile.

-

Nitrile Hydrolysis : The carbonitrile group is hydrolyzed to a carboxylic acid using H₂SO₄ (conc.) at 80°C (4 hours), though this step is optional for target compounds lacking the nitrile.

Challenges :

-

Regioselectivity : Competing pathways may yield 4-cyano vs. 5-amino regioisomers, requiring chromatographic separation.

-

Functional Group Stability : Prolonged heating risks decarboxylation of the benzoic acid moiety.

Multi-Step Protection/Deprotection Strategies

Boc Protection for Enhanced Compatibility

For copper-catalyzed reactions sensitive to free amines, Boc protection of the 5-amino group improves yields:

-

Protection : 5-Aminopyrazole is treated with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP (yield: 92%).

-

Coupling : Boc-protected pyrazole undergoes Ullmann coupling with methyl 3-bromobenzoate (conditions as in Section 1.2).

-

Global Deprotection : Simultaneous ester hydrolysis and Boc removal are achieved with TFA/CH₂Cl₂ (1:1, 2 hours).

Advantages :

Alternative Methods and Emerging Approaches

Microwave-Assisted Cyclocondensation

Microwave irradiation (150°C, 30–50 minutes) accelerates the reaction between 3-carboxyphenylhydrazine and β-dicarbonyl compounds (e.g., acetylacetone), reducing side reactions and improving yields (49–70%). This method is particularly effective for sterically hindered substrates.

Buchwald-Hartwig Amination

Palladium-catalyzed amination using XPhos-Pd-G2 offers a complementary route under milder conditions (80°C, 6 hours). While less common for benzoic acid derivatives, this method avoids copper residues and is scalable for GMP production.

Comparative Analysis of Methods

| Method | Yield Range | Advantages | Limitations |

|---|---|---|---|

| Ullmann Coupling | 44–63% | Direct, scalable | Requires protection/deprotection steps |

| Cyclocondensation | 50–70% | One-pot, regioselective | Nitrile byproducts require hydrolysis |

| Microwave-Assisted | 49–70% | Rapid, high purity | Specialized equipment needed |

| Buchwald-Hartwig | 60–75% | Mild conditions, no copper | High catalyst cost |

Q & A

Q. What are the recommended synthetic routes for 3-(5-Aminopyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions between pyrazole derivatives and benzoic acid precursors. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters to form the pyrazole ring .

- Coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the benzoic acid backbone .

- pH Control : Adjusting pH during purification (e.g., using acetic acid to neutralize basic byproducts) improves yield .

Optimization Tips : - Monitor reaction progress via HPLC or TLC to minimize side products.

- Use microwave-assisted synthesis for faster cyclization .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and absence of impurities .

- Elemental Analysis : Verify C, H, N content (e.g., calculated vs. observed percentages) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What strategies enhance the solubility of this compound in aqueous buffers for biological assays?

Methodological Answer:

- Buffer Selection : Use ammonium acetate buffers (pH 6.5) for improved solubility .

- Derivatization : Convert the carboxylic acid group to a sodium salt via treatment with NaOH .

- Co-solvents : Add DMSO (≤10% v/v) to maintain compound stability without denaturing proteins in assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for pyrazole-substituted benzoic acid derivatives?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the pyrazole 5-position to enhance antimicrobial activity .

- Bioisosteric Replacement : Replace the benzoic acid moiety with heterocyclic analogs (e.g., thiophene) to modulate pharmacokinetics .

Data Analysis :

| Substituent | LogP | MIC (μg/mL) |

|---|---|---|

| -H | 2.1 | 32 |

| -CF₃ | 2.8 | 8 |

| Table: Impact of substituents on lipophilicity and antimicrobial activity |

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

Methodological Answer:

Q. How can stability studies under varying conditions inform formulation development?

Methodological Answer:

Q. What derivatization strategies improve detection limits in chromatographic assays?

Methodological Answer:

- Fluorescent Tagging : React with 2-aminopyridine (2-AP) to enhance UV/fluorescence detection (Ex: 310 nm, Em: 380 nm) .

- Ion-Pairing : Use tetrabutylammonium bromide to improve retention on C18 columns .

Derivatization Agents :

| Agent | Detection Method | Sensitivity (LOD) |

|---|---|---|

| 2-AP | LC-MS | 0.1 ng/mL |

| PMP | UV (245 nm) | 1 ng/mL |

| Table: Comparison of derivatization agents |

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

Q. What computational methods predict interactions between this compound and target enzymes?

Methodological Answer:

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.